3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine - 1216922-83-6

3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine

Catalog Number: EVT-1684024
CAS Number: 1216922-83-6
Molecular Formula: C10H12F3N3
Molecular Weight: 231.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Drug Design: The presence of -CF3 in drug candidates often leads to enhanced potency, bioavailability, and improved duration of action. This is exemplified in various studies:
    • TRPV1 modulators: AMG8562, containing a trifluoromethyl group, demonstrated antihyperalgesic effects without inducing hyperthermia [].
    • CB1 receptor antagonists: Incorporation of a trifluoromethyl group in a pyrazole-based CB1 antagonist resulted in peripherally restricted activity and significant weight loss in mice [].
    • RIOK2 inhibitors: CQ211, a highly potent RIOK2 inhibitor, utilizes a trifluoromethyl group to enhance its binding affinity and selectivity [].

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

  • Compound Description: This compound, C17H18F6N6O, is described in a crystal structure analysis. []

3-(Piperidin-1-yl)-5,6,7,8-Tetrahydropyrido[3,4-b] Pyrazine Derivatives

  • Compound Description: This series of compounds was investigated for their GPCR-6 inhibitory activity. []
  • Compound Description: These compounds served as starting materials for the synthesis of quinoline thiosemicarbazones evaluated for their anti-Alzheimer's potential. []

2-(2-((4,6-Dimethoxypyrimidin-2-yl)oxy)phenyl)-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine

  • Compound Description: The crystal structure of this compound, C28H27N5O4, has been reported. []

3-Chloro-6-(1H-pyrazol-1-yl)pyridazine

  • Compound Description: This compound acts as a ligand in a series of half-sandwich Ru(II) complexes. []

2-(4-(Piperidin-1-yl)piperidin-1-yl)-6-Substituted Thiazolo[4,5-B]Pyridines

  • Compound Description: This group of compounds was studied for their H3 receptor antagonist activity. []
  • Compound Description: This compound is mentioned for its potential pharmaceutical applications, particularly in relation to inhibiting tyrosine kinase activity. [, ]

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound shows promise as a peripherally restricted cannabinoid-1 receptor antagonist, demonstrating significant weight-loss efficacy in diet-induced obese mice. []

5-Methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea

  • Compound Description: This moiety is a key component of GLPG2938, an S1P2 antagonist investigated as a potential treatment for idiopathic pulmonary fibrosis. []

2‐aryl(heteroaryl)‐6‐(4‐alkyl(aryl)‐1H‐1,2,3‐triazol‐1‐yl)‐4‐(trifluoromethyl)quinolines

  • Compound Description: This series of compounds, containing a hybridized 4‐trifluoromethyl‐(1,2,3‐triazol‐1‐yl)quinoline system, was synthesized and evaluated for photophysical properties, DNA/HSA bio‐interactions, and potential applications in molecular docking studies. []

2-[5-(2-Methylphenyl)-3-(2-methylstyryl)-4,5-dihydro-1H-pyrazol-1-yl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyrimidine

  • Compound Description: The crystal structure of this compound, including its chloroform solvate, has been reported. []

4-Hydroxy-3-[aryl(piperidin-1-yl)methyl] quinolin-2(1H)-ones

  • Compound Description: This class of compounds was synthesized using nanocrystalline ZnO as a catalyst in a one-pot, three-component reaction. []

3-(5-{[4-(Aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile (DB07075)

  • Compound Description: Identified through molecular docking and in silico ADMET studies, DB07075 shows potential as a cancer Osaka thyroid kinase (COT) inhibitor. []

6-Methyl-1-(2',4'-dichlorophenyl)-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide

  • Compound Description: This compound and its analogues were synthesized and evaluated for their affinity towards cannabinoid receptors. Notably, it exhibits strong affinity for the CB2 receptor. []

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: This compound acts as a potent and selective antagonist for the CB1 cannabinoid receptor. Studies investigated its interaction with the CB1 receptor and its effects on improgan antinociception. [, , , ]

6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid (LY2562175)

  • Compound Description: Developed as a potential treatment for dyslipidemia, LY2562175 is a potent and selective FXR agonist. []

[S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone] (ADX47273)

  • Compound Description: This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), exhibiting preclinical antipsychotic-like and procognitive effects. []
  • Compound Description: These derivatives show promise as multi-target anti-inflammatory agents, targeting carbonic anhydrase, COX-2, and 5-LOX enzymes. []
  • Compound Description: These compounds were synthesized and screened for antimicrobial activities. []

N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F]NIDA-42033)

  • Compound Description: This radiolabeled compound is a potential PET radiotracer for studying CB1 cannabinoid receptors in the animal brain. []

Properties

CAS Number

1216922-83-6

Product Name

3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine

IUPAC Name

3-piperidin-1-yl-6-(trifluoromethyl)pyridazine

Molecular Formula

C10H12F3N3

Molecular Weight

231.22 g/mol

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-4-5-9(15-14-8)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2

InChI Key

FCWFBCWODHGNTP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NN=C(C=C2)C(F)(F)F

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.